molecular formula C9H14Cl2N2O2 B6297031 (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride CAS No. 2442565-30-0

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

Cat. No.: B6297031
CAS No.: 2442565-30-0
M. Wt: 253.12 g/mol
InChI Key: QQYNFOMWBDXPHK-JZGIKJSDSA-N
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Description

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-tyrosine, a naturally occurring amino acid.

    Protection of Functional Groups: The amino and hydroxyl groups of L-tyrosine are protected using suitable protecting groups to prevent unwanted reactions.

    Amidation: The protected L-tyrosine is then subjected to amidation to introduce the amide group.

    Deprotection: The protecting groups are removed to yield (S)-2-Amino-3-(4-hydroxyphenyl)propanamide.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)propanamide: Shares a similar structure but lacks the amino group.

    3-(4-Hydroxyphenyl)propanamide: Similar but with different functional group positioning.

Uniqueness

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is unique due to the presence of both an amino and a hydroxyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNFOMWBDXPHK-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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